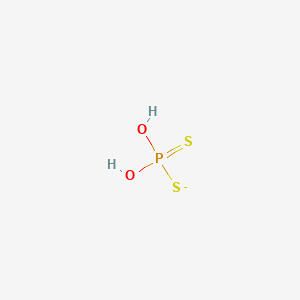

Dihydrogen phosphorodithioate

Description

Structure

3D Structure

Properties

IUPAC Name |

dihydroxy-sulfanylidene-sulfido-λ5-phosphane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3O2PS2/c1-3(2,4)5/h(H3,1,2,4,5)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAGJZTKCGNOGPW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=S)(O)[S-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O2PS2- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20785387 | |

| Record name | Dihydrogen phosphorodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20785387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

44042-83-3 | |

| Record name | Dihydrogen phosphorodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20785387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dihydrogen Phosphorodithioate and Its Derivatives

Classical and Emerging Synthetic Approaches

The synthesis of phosphorodithioates and their analogs is achieved through several key methodologies, each with its own set of advantages and applications. These methods range from classical approaches to more modern, efficient techniques.

H-Phosphonothioate and H-Phosphonodithioate Methodologies

The H-phosphonothioate method is a significant strategy for creating phosphorodithioate (B1214789) linkages, particularly in the synthesis of oligonucleoside phosphorodithioates. researchgate.net This approach involves the oxidation of H-phosphonothioate intermediates with elemental sulfur to form the desired phosphorodithioate bond. researchgate.net One route starts with the condensation of a deoxynucleoside phosphorodiamidite with a protected deoxynucleoside, which yields a deoxydinucleoside phosphoramidite (B1245037). This intermediate then undergoes sulfhydrolysis with hydrogen sulfide (B99878) (H₂S) to produce an H-phosphonothioate, which is subsequently oxidized with sulfur to form the deoxydinucleoside phosphorodithioate. researchgate.net An alternative pathway involves the sequential treatment of the deoxydinucleoside phosphoramidite with a mercaptan followed by sulfur to yield the phosphorodithioate triester. researchgate.net

Similarly, nucleoside H-phosphonodithioate monoesters can be oxidatively esterified in the presence of iodine and a hydroxylic component to produce nucleoside phosphorodithioate diesters in a one-pot reaction. oup.com This transformation is believed to proceed through metaphosphate-like intermediates. oup.com These methods have been successfully applied to automated solid-phase synthesis of phosphorodithioate DNA. researchgate.net

Phosphoramidite and Thiophosphoramidite Strategies

Phosphoramidite and thiophosphoramidite chemistries are cornerstone techniques in the synthesis of modified oligonucleotides, including those with phosphorodithioate linkages. The thiophosphoramidite method, in particular, has been successfully used for the preparation of mixed-base oligonucleotides containing contiguous phosphorodithioate linkages. oup.com

The synthesis cycle for a phosphorodithioate linkage using a thiophosphoramidite involves the coupling of the thiophosphoramidite to the free 5'-hydroxyl group on a solid support, activated by agents like dicyanoimidazole (DCI) or tetrazole. glenresearch.com The resulting thiophosphite triester is then sulfurized using reagents such as 3-ethoxy-1,2,4-dithiazolidine-5-one (EDITH) or 3-((N,N-dimethyl-aminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT). glenresearch.com DDTT is often preferred as it can reduce the formation of phosphoromonothioate byproducts. glenresearch.com While tetrazole is a common activator, DCI has been shown to be more efficient for phosphorodithioate linkage synthesis. glenresearch.com

A key difference in synthesizing RNA with phosphorodithioate (PS2) linkages is the extended coupling and sulfurization times required compared to standard RNA synthesis. nih.gov For instance, RNA-thiophosphoramidites may require a 12-minute coupling step, significantly longer than the 4 minutes needed for standard RNA phosphoramidites. nih.gov

Oxathiaphospholane (B1262164) and Dithiaphospholane Approaches in Analog Synthesis

The oxathiaphospholane and dithiaphospholane approaches are valuable for synthesizing sulfur-containing analogs of biologically important molecules like lysophosphatidic acid (LPA), cyclic phosphatidic acid (cPA), and lysophosphatidylcholine. rsc.orgnih.govresearchgate.net These methods provide a route to phosphorodithioate derivatives of these lipids. rsc.orgnih.gov

For example, the synthesis of phosphorodithioate analogues of LPA and cPA has been achieved using these approaches, resulting in a series of compounds with different fatty acid residues. rsc.orgresearchgate.net Similarly, phosphorodithioate analogs of 2-methoxy-lysophosphatidylcholine have been synthesized using the dithiaphospholane method. nih.gov In the context of nucleoside derivatives, 5′-O-phosphorodithioates can be prepared from 1,3,2-dithiaphospholane 2-sulfides. thieme-connect.de

Reactions Involving Inorganic Phosphorus Sources (e.g., P4S10)

Phosphorus pentasulfide (P₄S₁₀) is a common and inexpensive starting material for the synthesis of phosphorodithioates. acs.orgfigshare.com A notable method involves the reaction of P₄S₁₀ with alcohols. For instance, reacting P₄S₁₀ with ethanol (B145695) in the presence of alumina-supported ammonium (B1175870) acetate (B1210297) under microwave irradiation can produce O,O'-diethyl ammonium dithiophosphate (B1263838) quantitatively. thieme-connect.com This intermediate can then react with various alkyl halides to yield phosphorodithioates in high yields (75-93%). thieme-connect.com

An electrochemical, one-pot, four-component strategy has been developed for the synthesis of β-keto phosphorodithioates. acs.orgfigshare.com This green chemistry approach utilizes alkenes, air as the oxygen source, and P₄S₁₀ as the sulfur and phosphorus source at room temperature. acs.orgfigshare.com Dithiophosphates can also be synthesized by reacting diols with P₄S₁₀ in toluene (B28343) at elevated temperatures. nih.gov

One-Pot and Solvent-Free Syntheses

In recent years, there has been a drive towards developing more efficient and environmentally friendly synthetic methods. One-pot and solvent-free syntheses of phosphorodithioates have emerged as attractive alternatives to traditional methods.

A one-pot, four-component electrochemical synthesis allows for the creation of β-keto phosphorodithioates from alkenes, air, and phosphorus pentasulfide under metal-free conditions. acs.orgfigshare.comfigshare.com This method is advantageous due to its operational simplicity, mild reaction conditions, and step economy. acs.orgfigshare.com

Solvent-free approaches, often utilizing microwave irradiation, offer rapid and high-yielding reactions. thieme-connect.comresearchgate.net For example, phosphorodithioates can be prepared by reacting phosphorus pentasulfide with an alcohol on an alumina-supported ammonium acetate solid support, followed by reaction with an alkyl halide under microwave irradiation. thieme-connect.comthieme-connect.com This method avoids the use of bulk solvents, reduces reaction times, and simplifies work-up procedures. thieme-connect.com Mechanochemical synthesis, which involves grinding reagents together, is another solvent-free technique that has been used to produce dithiophosphonic acids from Lawesson's Reagent and water or alcohols with 100% atom economy. tandfonline.com

Stereoselective Synthesis and Control of P-Chirality

The synthesis of phosphorodithioates often results in a chiral phosphorus center, leading to the formation of diastereomers. Controlling the stereochemistry at this center is a significant challenge and an area of active research, particularly for applications in therapeutic oligonucleotides.

While phosphorodithioate linkages themselves are achiral at the phosphorus atom, the synthetic intermediates and related phosphorothioate (B77711) analogs often possess P-chirality. glenresearch.comoup.com The stereoselective synthesis of P-chiral compounds is crucial as the biological activity of molecules like antisense oligonucleotides can be dependent on the stereochemistry of the phosphate (B84403) backbone modifications. researchgate.netrsc.org

Several strategies have been developed to achieve stereocontrolled synthesis of P-chiral phosphorus compounds. The Stec reaction, for example, allows for the stereospecific synthesis of P-chiral biophosphate analogs. researchgate.net Other approaches for stereoselective synthesis of related phosphorothioates, which can inform the synthesis of phosphorodithioates, include the use of chiral auxiliaries, such as oxazaphospholidine derivatives, and P(V)-based platforms that allow for the installation of stereodefined linkages. rsc.orgnih.govchemrxiv.org While methods for the stereoselective synthesis of P-chiral phosphorodithioates are less developed than for phosphorothioates, the principles of controlling P-chirality are transferable and remain a key goal in the field.

Interactive Data Table: Synthesis of Phosphorodithioate Derivatives

| Product | Starting Materials | Reagents/Conditions | Yield | Reference |

| S-Benzyl O,O-Diethyl Phosphorodithioate | O,O'-diethyl ammoniumdithiophosphate, Benzyl halide | Microwave irradiation | 93% | thieme-connect.com |

| β-Keto phosphorodithioates | Alkenes, P₄S₁₀ | Electrochemical, one-pot, metal-free, air as oxygen source | Not specified | acs.orgfigshare.com |

| O,O'-Dialkyl Phosphorodithioates | P₄S₁₀, Alcohols | Alumina-supported ammonium acetate, microwave irradiation | 75-93% | thieme-connect.com |

| Dialkoxydithiophosphates | Fatty alcohols, P₄S₁₀ | Elevated temperature (85 °C) | 66-93% | nih.gov |

| Dithiophosphonic acids | Lawesson's Reagent, Water/Alcohols | Mechanochemical grinding (solvent-free) | Quantitative | tandfonline.com |

Synthesis of Oligonucleotide Phosphorodithioates and Analogues

The synthesis of oligonucleotides containing the phosphorodithioate (PS2) linkage, where both non-bridging oxygen atoms of the phosphate backbone are substituted with sulfur, has been a significant area of research. This modification results in an analogue that is achiral at the phosphorus center, similar to the natural phosphodiester linkage, yet offers enhanced resistance to nuclease degradation. nih.govglenresearch.com Various chemical strategies have been developed to incorporate this linkage into oligonucleotides and other related biomolecules.

Oligonucleoside Phosphorodithioate Synthesis

The creation of oligonucleoside phosphorodithioates has been approached through several distinct synthetic methodologies, including solution-phase and solid-phase techniques.

One prominent method is the H-phosphonothioate method , which allows for the solid-phase synthesis of DNA sequences up to 20-mers. researchgate.net This approach involves the assembly of oligonucleoside H-phosphonothioates, followed by a sulfurization step using elemental sulfur to form the desired phosphorodithioate linkages. researchgate.net A key advantage is the ability to use standard solid-phase synthesis cycles with modifications to the monomer units and oxidation step. researchgate.net

The triester method has also been successfully employed for the preparation of oligo-2'-deoxyribonucleotide phosphorodithioates. nih.gov This solution-phase block synthesis is suitable for large-scale production and yields phosphorodithioates with high purity, avoiding phosphorothioate impurities. nih.gov The core of this method involves reacting a protected nucleoside with a dithiophosphorylating agent, followed by coupling with another protected nucleoside unit. nih.gov

Another significant advancement was the development of thiophosphoramidites for use in solid-phase synthesis. glenresearch.com In this strategy, one sulfur atom is contributed by the thiophosphoramidite monomer, while the second is introduced by a sulfurization reagent during the synthesis cycle. glenresearch.com This method integrates well with standard automated DNA synthesis protocols. More complex approaches have also been explored, such as the dithiaphospholane approach , for the synthesis of oligo(deoxyribonucleoside phosphorodithioate)s. acs.org

| Synthetic Method | Key Reagents/Monomers | Key Features |

| H-Phosphonothioate Method | Protected nucleoside thiophosphoramidites, Elemental sulfur | Solid-phase synthesis; sulfurization occurs after strand assembly. researchgate.net |

| Triester Method | Dithiophosphorylating agent RSP(S)(ODhbt)₂, Protected nucleosides | Solution-phase block synthesis suitable for large-scale production. nih.gov |

| Thiophosphoramidite Method | DNA or 2'-OMe thiophosphoramidites, Sulfurizing reagent | Solid-phase synthesis; one sulfur is from the monomer, one from the reagent. glenresearch.com |

| Dithiaphospholane Approach | Dithiaphospholane derivatives | Used for the synthesis of oligo(deoxyribonucleoside phosphorodithioate)s. acs.org |

Phosphorodithioate-Modified DNA and RNA Analogues

The unique properties of the phosphorodithioate linkage have made it an attractive modification for creating DNA and RNA analogues for therapeutic and research applications.

Phosphorodithioate-RNA (PS2-RNA) analogues exhibit high stability against nucleases and have demonstrated biological activity in vitro, including the ability to silence mRNA and act as protein-binding aptamers (thioaptamers). nih.gov The solid-phase synthesis of PS2-RNA utilizes RNA-thiophosphoramidite monomers. nih.gov A critical difference from standard RNA synthesis is the significantly longer coupling time required for the RNA-thiophosphoramidite, which can be around 12 minutes compared to 4 minutes for standard phosphoramidites, using an activator like 5-(bis-3.5-trifluoromethylphenyl)-1H-tetrazole (Activator 42). nih.gov The synthesis cycle involves four main steps: detritylation, coupling, sulfurization, and capping. nih.gov

In the realm of DNA analogues , phosphorodithioates serve as a compelling alternative or complement to the more common phosphorothioate modification. glenresearch.com While phosphorothioates introduce a stereocenter at each modified phosphorus atom, leading to a complex mixture of diastereomers, the phosphorodithioate linkage is achiral, avoiding this complexity. glenresearch.com This modification has been successfully incorporated into various antisense oligonucleotide designs, including:

Gapmers : LNA-DNA-LNA chimeric antisense oligonucleotides where phosphorodithioate substitutions are well-tolerated, especially in the LNA flanking regions. glenresearch.com

Mixmers : Oligonucleotides with alternating LNA/DNA units where the compatibility of PS2 linkages is dependent on the specific sequence. glenresearch.com

These analogues are valued for their enhanced nuclease stability, which is even greater than that of their phosphorothioate counterparts. glenresearch.com

| Analogue Type | Modification | Key Synthetic Feature | Application Highlight |

| PS2-RNA | Full substitution of non-bridging oxygens with sulfur in the RNA backbone. | Requires extended coupling times (approx. 12 mins) with RNA-thiophosphoramidites. nih.gov | mRNA silencing and use in thioaptamers. nih.gov |

| LNA/DNA Gapmers | Up to seven phosphorodithioate substitutions in LNA-DNA-LNA structures. | Utilizes commercially available DNA and custom-synthesized LNA thiophosphoramidites. glenresearch.com | RNase H activating antisense oligonucleotides. glenresearch.com |

| LNA/DNA Mixmers | Phosphorodithioate substitutions in alternating LNA/DNA sequences. | Compatibility and benefit are sequence-dependent. glenresearch.com | Steric blocking and exon-skipping experiments. glenresearch.com |

Synthesis of Phosphorodithioate Lipids and Related Analogues

The principles of phosphorodithioate chemistry have been extended to the synthesis of lipid analogues, creating novel molecular tools for studying metabolic processes.

A primary focus has been the chemical synthesis of phosphorodithioate derivatives of lysophosphatidic acids (LPA) and cyclic phosphatidic acids (cPA) . rsc.orgresearchgate.net These syntheses have successfully employed both the oxathiaphospholane and dithiaphospholane approaches. rsc.orgresearchgate.net Using these methods, series of lipid analogues have been created with various saturated (e.g., 12:0, 14:0, 16:0, 18:0) and unsaturated (18:1) fatty acid residues. rsc.orgresearchgate.net While the synthesis can yield the target compounds, challenges remain; for instance, phosphorodithioate analogues of LPA obtained as triethylammonium (B8662869) salts were found to be unstable, decomposing upon conversion to the ammonium salt form. rsc.orgresearchgate.net

A general and efficient synthetic route to phosphorodithioate analogues of other naturally occurring lipids has also been established, further broadening the scope of these compounds. acs.org Additionally, synthetic strategies have been developed for phosphatase-resistant analogues of other important signaling lipids, such as phosphatidylinositol-3-phosphate (PtdIns(3)P) , including phosphorothioate versions. nih.gov These complex syntheses often rely on sophisticated protecting group strategies to differentiate the various hydroxyl groups on the inositol (B14025) ring. nih.govrsc.org

| Lipid Analogue | Synthetic Approach | Key Reagents | Resulting Product Form |

| LPA Phosphorodithioate | Oxathiaphospholane & Dithiaphospholane | Oxathiaphospholane/dithiaphospholane reagents | Synthesized as triethylammonium salts; unstable as ammonium salts. rsc.orgresearchgate.net |

| cPA Phosphorodithioate | Oxathiaphospholane & Dithiaphospholane | Oxathiaphospholane/dithiaphospholane reagents | Synthesized as stable ammonium salts with various fatty acid chains. rsc.orgresearchgate.net |

| PtdIns(3)P Analogues | Asymmetric synthesis with protecting groups | Phosphoramidite reagents, protected D-myo-inositol | Metabolically stabilized analogues with various diacylglyceryl moieties. nih.gov |

Development of Novel Dithiophosphorylating Reagents

The advancement of phosphorodithioate synthesis is intrinsically linked to the development of effective dithiophosphorylating reagents. These electrophilic compounds are crucial for introducing the dithiophosphate moiety onto a nucleoside or other molecule.

In the triester synthesis method, a key reagent used is RSP(S)(ODhbt)₂ , where R is the 2,4-dichlorobenzyl protecting group and Dhbt stands for 3,4-dihydro-4-oxo-benzotriazin-3-yl . nih.gov This agent reacts with a protected nucleoside to form the dithiophosphorylated intermediate necessary for subsequent coupling. nih.gov

Other research has focused on creating new electrophilic dithiophosphorylating reagents to improve efficiency and expand the utility of the methodology. researchgate.net For example, the reagent DPSE-SP(S)Cl₂ (where DPSE is 2-(methyldiphenylsilyl)ethyl) has been described for the introduction of the phosphorodithioate linkage. sigmaaldrich.cn The development of novel capping reagents has also been important for ensuring high-quality synthesis on solid supports, which is critical for applications like microarrays. google.com

| Reagent Name/Structure | Application |

| RSP(S)(ODhbt)₂ (R = 2,4-dichlorobenzyl; Dhbt = 3,4-dihydro-4-oxo-benzotriazin-3-yl) | Used in the triester method to dithiophosphorylate protected nucleosides. nih.gov |

| DPSE-SP(S)Cl₂ (DPSE = 2-(methyldiphenylsilyl)ethyl) | A dithiophosphorylating reagent for introducing the phosphorodithioate linkage. sigmaaldrich.cn |

| General Electrophilic Dithiophosphorylating Reagents | Used to create dithiophosphate intermediates for subsequent coupling reactions. researchgate.net |

| Novel Capping Reagents | Used for high-quality synthesis on solid supports like microarrays and biochips. google.com |

Coordination Chemistry of Phosphorodithioate Ligands

Ligand Design and Structural Aspects of Phosphorodithioates

The versatility of phosphorodithioate (B1214789) ligands stems from the various coordination modes they can adopt, which are influenced by factors such as the nature of the metal ion, the steric and electronic properties of the substituents on the phosphorus atom, and the reaction conditions. researchgate.net

Monodentate, Bidentate, and Multidentate Coordination Modes

Phosphorodithioate ligands are known to coordinate to metal centers in several distinct fashions, primarily as monodentate, bidentate, and, less commonly, multidentate ligands. researchgate.netresearchgate.net

Monodentate Coordination: In this mode, only one of the two sulfur atoms of the phosphorodithioate group binds to the metal center. researchgate.netresearchgate.net This type of coordination is less common than the bidentate mode but has been observed in specific instances, such as in certain organometallic complexes where steric hindrance or the electronic requirements of the metal center favor single-point attachment. acs.org For example, in the complex CpNbCl₃[S₂P(OPr-iso)₂], the phosphorodithioate ligand is monodentate. acs.org

Bidentate Coordination: This is the most prevalent coordination mode for phosphorodithioate ligands, where both sulfur atoms bind to the same metal center, forming a four-membered chelate ring. researchgate.netresearchgate.net This chelation imparts significant stability to the resulting metal complexes. The bonding within the chelate ring can be either symmetric, with equal M-S bond lengths, or asymmetric (anisobidentate), with unequal M-S bond lengths. researchgate.net The degree of symmetry often depends on the electronic configuration and coordination geometry of the metal ion.

Multidentate Coordination: While less common, phosphorodithioate ligands can act as multidentate ligands, particularly in the formation of polynuclear complexes where they bridge multiple metal centers. researchgate.netresearchgate.net This bridging capability allows for the construction of complex supramolecular architectures.

Chelation and Bridging Structures in Metal Complexes

The ability of phosphorodithioate ligands to act as both chelating and bridging ligands is a cornerstone of their rich coordination chemistry, leading to the formation of a diverse range of mononuclear and polynuclear metal complexes. researchgate.netresearchgate.net

Bridging Structures: Phosphorodithioate ligands can bridge two or more metal centers in various ways. acs.org A common bridging mode involves one sulfur atom coordinating to one metal center while the other sulfur atom binds to a second metal center, leading to the formation of dimeric or polymeric structures. researchgate.net For instance, the binuclear molecular structure of [Cd₂{S₂P(O-s-C₄H₉)₂}₄] features bridging phosphorodithioate ligands. researchgate.net In some cases, a single sulfur atom can even bridge two metal ions. These bridging interactions are crucial in the formation of extended networks and clusters.

| Coordination Mode | Description | Example Compound |

| Monodentate | One sulfur atom coordinates to the metal center. | CpNbCl₃[S₂P(OPr-iso)₂] acs.org |

| Bidentate (Chelating) | Both sulfur atoms coordinate to the same metal center. | [Ni{S₂P(OEt)₂}₂] |

| Bidentate (Bridging) | The ligand bridges two metal centers. | [Cd₂{S₂P(O-s-C₄H₉)₂}₄] researchgate.net |

Complex Formation with Transition Metals

Phosphorodithioate ligands readily form stable complexes with a wide range of transition metals, owing to the soft nature of the sulfur donor atoms which allows for strong interactions with soft or borderline metal ions according to the Hard and Soft Acids and Bases (HSAB) principle. researchgate.netresearchgate.net

Electronic Properties and Coordination Geometry of Metal-Phosphorodithioate Complexes

The electronic properties and coordination geometries of metal-phosphorodithioate complexes are intrinsically linked and are determined by the identity of the metal ion, its oxidation state, and the nature of the organic substituents on the phosphorodithioate ligand. researchgate.netresearchgate.net

Electronic Properties: The electronic properties of these complexes can be probed by various spectroscopic techniques. For instance, the Tolman electronic parameter (TEP) can be used to assess the electron-donating or -withdrawing ability of the phosphorodithioate ligand. wikipedia.org The π-backbonding from the metal d-orbitals to the ligand orbitals can influence the electronic structure and reactivity of the complex. wikipedia.org The nature of the substituents on the phosphorus atom can tune the electron-donating ability of the ligand, thereby influencing the electronic properties of the metal center.

Coordination Geometry: Metal-phosphorodithioate complexes adopt a variety of coordination geometries. For example, Ni(II) complexes with d⁸ electron configuration often exhibit a square-planar geometry. researchgate.netresearchgate.net Other common geometries include tetrahedral, octahedral, and distorted trigonal bipyramidal. researchgate.netmdpi.com The specific geometry is a result of a delicate balance between the electronic preferences of the metal ion (e.g., ligand field stabilization energy) and the steric constraints imposed by the ligands. X-ray crystallography has been an indispensable tool for the definitive determination of these structures. researchgate.netacs.org

| Metal Ion | Typical Coordination Geometry | Example Complex |

| Ni(II) | Square-planar | [Ni{S₂P(OEt)₂}₂] researchgate.net |

| Cu(II) | Square-planar (often distorted) | [Cu{S₂P(OEt)₂}₂] researchgate.net |

| Zn(II) | Tetrahedral/Octahedral | [Zn(H₂tmidc)₂(H₂O)₂]·2H₂O mdpi.com |

| Cd(II) | Binuclear with distorted trigonal bipyramidal centers | [Cd₂{S₂P(O-s-C₄H₉)₂}₄] researchgate.net |

| Sb(III) | Trigonal bipyramid | Antimony(III) O,O'-dialkyl phosphorodithioate researchgate.net |

Stability and Lability of Coordination Bonds

The stability of the coordination bonds in metal-phosphorodithioate complexes is a critical factor that governs their formation and reactivity. d-nb.info

Thermodynamic Stability: The formation of the chelate ring contributes significantly to the thermodynamic stability of these complexes. d-nb.info The strength of the metal-sulfur bond can be rationalized using the HSAB principle, with softer metal ions forming more stable bonds with the soft sulfur donors. researchgate.netd-nb.info The stability of the complex is also influenced by the charge and ionic radius of the metal ion; smaller, more highly charged cations generally form more stable complexes. scispace.com

Kinetic Stability (Lability): The lability of a complex refers to the rate at which its ligands can be exchanged. scispace.com While thermodynamically stable, some metal-phosphorodithioate complexes can be kinetically labile, meaning they can undergo rapid ligand exchange reactions. This property is particularly important for their application in catalysis, where the ability to bind a substrate and release a product is essential. The kinetic stability is influenced by factors such as the electronic configuration of the metal ion and the steric bulk of the ligands.

Reactivity and Catalytic Phenomena Involving Metal-Phosphorodithioate Complexes

The unique structural and electronic features of metal-phosphorodithioate complexes make them interesting candidates for a range of chemical transformations and catalytic applications. mdpi.complos.org

The reactivity of these complexes is often centered at either the metal ion, the phosphorodithioate ligand, or both. The metal center can participate in redox reactions, while the coordinated ligand can undergo various transformations.

There is growing interest in the catalytic potential of these complexes. mdpi.com For example, some transition metal complexes have been investigated for their catalytic activity in various organic reactions. rsc.org The ability of the metal center to coordinate with substrates and the tunable nature of the phosphorodithioate ligand provide opportunities for the design of novel catalysts. For instance, metal-catalyzed S-H insertion reactions involving phosphorodithioic acids have been developed as a route to synthesize phosphorodithioates. researchgate.net Furthermore, the application of metal complexes in detoxification of certain compounds highlights their potential in environmental catalysis. researchgate.net The development of metal complexes for biological applications, including as enzyme inhibitors, also points to the broad scope of their reactivity. nih.gov

Reaction Mechanisms and Chemical Transformations of Dihydrogen Phosphorodithioate Compounds

Hydrolysis Pathways of Phosphorodithioates

The hydrolysis of phosphorodithioates is a complex process influenced by various factors, leading to a range of products through different mechanistic pathways.

The hydrolytic stability and reaction pathways of phosphorodithioates are highly dependent on the pH of the solution and the presence of nucleophiles. The hydrolysis of these compounds can proceed through several competing reactions, including cleavage, desulfurization, and isomerization. nih.govacs.org

The influence of pH is particularly pronounced. Under alkaline conditions (pH > 8), the hydrolysis of a phosphorodithioate (B1214789) analogue of uridylyl(3',5')uridine is catalyzed by hydroxide (B78521) ions, leading exclusively to cleavage of the phosphodiester bond. nih.govacs.org In contrast, at a pH range of 3 to 7, the hydrolysis reactions, including desulfurization, cleavage, and isomerization, are pH-independent. nih.govacs.org In this range, desulfurization is the predominant reaction. acs.org Below pH 3, the reactions become catalyzed by hydronium ions, and as the acidity increases (pH < 0), the cleavage reaction becomes the overwhelmingly predominant pathway. nih.govacs.orgacs.org

The nature of the nucleophile also plays a critical role. For instance, the alkaline hydrolysis of S-chloromethyl O,O-diethyl phosphorodithioate and S-(N-ethoxycarbonyl-N-methylcarbamoylmethyl) O,O-diethyl phosphorodithioate can involve attack by the hydroxide ion at multiple sites, including the phosphorus atom (leading to P-S cleavage), the substituted S-methyl carbon atom (leading to S-C cleavage), or the carbonyl carbon atom in the case of the latter compound. tandfonline.com

Temperature is another significant factor affecting the rate of hydrolysis. Studies on organophosphorus pesticides like prothiofos (B128851) and chlorpyrifos (B1668852) have shown that the rate of hydrolysis increases with increasing temperature. tandfonline.comresearchgate.netresearchgate.net The persistence of these compounds in the environment is thus influenced by both pH and temperature. tandfonline.comnih.govnih.gov

The solvent environment also impacts hydrolysis. The hydrolysis rate of p-nitrophenyl phosphorothioate (B77711) (pNPPT) dianion increases dramatically as the DMSO content in an aqueous solution is increased, which is attributed to a lower enthalpy of activation. acs.orgusu.edunih.gov

Table 1: Influence of Reaction Conditions on Phosphorodithioate Hydrolysis

| Condition | Effect on Hydrolysis Mechanism | Predominant Reaction | Citation |

|---|---|---|---|

| Alkaline (pH > 8) | Hydroxide ion catalyzed | Cleavage | nih.govacs.org |

| Neutral (pH 3-7) | pH-independent | Desulfurization | nih.govacs.orgacs.org |

| Acidic (pH < 3) | Hydronium ion catalyzed | Cleavage (predominates at pH < 0) | nih.govacs.orgacs.org |

| Increasing Temperature | Increases reaction rate | Dependent on other conditions | tandfonline.comresearchgate.netresearchgate.net |

| Increasing DMSO in water | Increases rate for dianion | Hydrolysis | acs.orgusu.edunih.gov |

The hydrolysis of phosphorodithioates yields a variety of intermediates and final products, the distribution of which is dictated by the reaction conditions.

Under acidic and neutral conditions, the hydrolysis of a phosphorodithioate analogue of uridylyl(3',5')uridine results in a complex mixture of products. acs.org These include the products of desulfurization, which are the (Rp)- and (Sp)-diastereomers of the corresponding phosphoromonothioates. nih.govacs.org These phosphoromonothioates can be further desulfurized to uridylyl(3',5')- and -(2',5')uridine. nih.govacs.org Isomerization to the 2',5'-phosphorodithioate also occurs, along with cleavage to uridine (B1682114), which is thought to proceed through a 2',3'-cyclic phosphorodithioate intermediate. nih.govacs.orgacs.org

In very acidic solutions (pH < 0), the primary product is the free nucleoside, formed via sequential formation of a 2',3'-cyclic phosphorodithioate and a 2'/3'-dithiophosphate. acs.org However, unlike phosphoromonothioates which produce stable 2'- and 3'-thiophosphates, the phosphorodithioate hydrolyzes to uridine without the accumulation of the corresponding dithiophosphates. nih.govacs.org

In the alkaline hydrolysis of S-substituted O,O-diethyl phosphorodithioates, the initial products can include O,O-diethyl hydrogen phosphorodithioate resulting from P-S cleavage. tandfonline.com This intermediate can then react further. tandfonline.com Similarly, the hydrolysis of prothiofos in an alkaline medium yields 2,4-dichlorophenol (B122985) and O-ethyl S-propyl phosphorodithioate. tandfonline.com The hydrolysis of methyl parathion (B1678463) produces p-nitrophenol and O,O-dimethyl phosphorothioate as the main intermediate products. nih.gov

The hydrolysis of zinc dialkyl dithiophosphates is inhibited by the presence of its 'basic' form, which dissociates to zinc oxide. The zinc oxide then reacts with the primary hydrolysis product, O,O-di-isopropyl S-hydrogen phosphorodithioate, preventing further hydrolysis until the zinc oxide is consumed. A similar inhibition is observed with cadmium dialkyl dithiophosphates.

Table 2: Intermediates and Products of Phosphorodithioate Hydrolysis

| Starting Material | Reaction Condition | Intermediates | Final Products | Citation |

|---|---|---|---|---|

| Uridylyl(3',5')uridine phosphorodithioate | Acidic/Neutral | 2',3'-cyclic phosphorodithioate, (Rp/Sp)-phosphoromonothioates | Uridine, uridylyl(3',5')- and -(2',5')uridine, 2',5'-phosphorodithioate | nih.govacs.orgacs.org |

| S-substituted O,O-diethyl phosphorodithioates | Alkaline | O,O-diethyl hydrogen phosphorodithioate | Further reaction products | tandfonline.com |

| Prothiofos | Alkaline | - | 2,4-dichlorophenol, O-ethyl S-propyl phosphorodithioate | tandfonline.com |

| Methyl Parathion | - | p-nitrophenol, O,O-dimethyl phosphorothioate | - | nih.gov |

Oxidation and Desulfurization Reactions

Oxidation and desulfurization are key chemical transformations for phosphorodithioate compounds, often proceeding through complex mechanisms involving reactive intermediates.

The oxidation of phosphorodithioates can lead to desulfurization, a process critical to the biological activity of many organophosphorus pesticides. nih.gov The mechanism of desulfurization mediated by cytochrome P450 enzymes is believed to be initiated by sulfur oxidation. nih.gov This is followed by a ring-closing mechanism. nih.gov Theoretical studies suggest that the enzymatic contribution to the ring-closing step is minimal. nih.gov

Thionation, the conversion of a carbonyl group to a thiocarbonyl group, can be achieved using various reagents. While traditional methods often employ harsh reagents like phosphorus pentasulfide or Lawesson's reagent, newer methods have been developed. organic-chemistry.orgepo.orgresearchgate.netgoogle.com Ammonium (B1175870) phosphorodithioate has been shown to be an effective and mild thionating agent for converting amides to thioamides. organic-chemistry.org An alternative approach involves the in-situ generation of a thionating agent from elemental phosphorus and sulfur in the presence of an organic precursor for Lawesson's reagent. epo.orggoogle.com This method can be used for the synthesis of dialkyl phosphorodithioic acids from alcohols. epo.orggoogle.com

Various oxidizing agents can induce the degradation of phosphorodithioates. The oxidation of prothiofos with different oxidizing agents leads to the formation of its oxon. tandfonline.com Peroxides present as impurities in formulations can cause the desulfurization of phosphorothioate oligonucleotides. researchgate.net Hypochlorous acid (HOCl) and hydrogen peroxide (H₂O₂) can also lead to the degradation of phosphorodithioate-modified DNA, resulting in desulfurization, strand breaks, and the formation of phosphonate-bridged dinucleotides. nih.govresearchgate.netoup.com

The oxidation of phosphorodithioates can proceed through radical intermediates. Time-resolved spectroscopy has been used to study the oxidation of phosphorothioates by potent radicals. nih.govoup.com These studies have identified crucial sulfur-centered hemi-bonded radical intermediates, such as -P-S∴S-P-, which play a key role in the formation of stable disulfide-bridged dimer adducts (-P-S-S-P-). nih.govoup.comoup.com The oxidation of the phosphorothioate moiety can compete with the oxidation of DNA bases like adenine (B156593). nih.govoup.com Significantly, a base-to-backbone hole transfer from an adenine radical cation to the phosphorothioate has been observed, leading to the formation of the -P-S∴S-P- intermediate. oup.com

Table 3: Oxidation and Desulfurization of Phosphorodithioates

| Reaction Type | Reagent/Condition | Key Mechanistic Feature/Intermediate | Product(s) | Citation |

|---|---|---|---|---|

| Oxidative Desulfurization | Cytochrome P450 | Sulfur oxidation followed by ring-closing | Oxane product | nih.gov |

| Oxidation | Peroxides, HOCl, H₂O₂ | - | Oxons, desulfurized products, strand breaks | tandfonline.comresearchgate.netnih.govresearchgate.netoup.com |

| Radical Oxidation | Potent radicals (e.g., SO₄⁻•) | Sulfur-centered hemi-bonded radicals (-P-S∴S-P-) | Disulfide-bridged dimers (-P-S-S-P-) | nih.govoup.comoup.com |

| Thionation | Ammonium phosphorodithioate | - | Thioamides | organic-chemistry.org |

Electrophilic and Nucleophilic Reactions

Phosphorodithioate compounds can participate in both electrophilic and nucleophilic reactions, leading to a variety of chemical transformations.

The phosphorodithioate group itself can act as a nucleophile. For example, phosphorodithioate and phosphorotrithioate groups at the 3'-terminus of oligonucleotides are highly reactive nucleophiles, more so than phosphoromonothioates. nih.gov This enhanced nucleophilicity allows for rapid templated reactions with electrophilic DNA probes. nih.gov The nucleophilic character of the phosphorodithioate anion is also utilized in the synthesis of S-alkyl phosphorodithioates through the alkylation of phosphorodithioates. thieme-connect.dersc.org This S-alkylation reaction has been used to synthesize dinucleotides with a 5'-S-phosphorodithioate linkage. rsc.org

Phosphorodithioates can also undergo nucleophilic substitution reactions. Antimony(III) tris(O,O-diisobutyl phosphorodithioate) reacts with sodium 1-propanethiolate and phenyllithium, where the phosphorodithioate acts as a leaving group. tandfonline.com

Conversely, the phosphorus atom in a phosphorodithioate derivative can be electrophilic. The addition of phosphorus dithio acids to (1,2-alkadienyl)phosphonates proceeds via a nucleophilic attack of the dithio acid on the α,β-double bond. osti.gov Furthermore, a method for synthesizing S-alkyl phosphorodithioates involves the nucleophilic ring-opening of cyclic sulfonium (B1226848) salts by a phosphorus-containing nucleophile generated from P₄S₁₀ and an alcohol. rsc.org

S-Arylation and Related Functionalizations

The formation of a carbon-sulfur bond, specifically through S-arylation, is a critical functionalization reaction for phosphorodithioate compounds. This transformation yields S-aryl phosphorothioates and phosphorodithioates, which are significant motifs in pharmaceuticals, agrochemicals, and materials chemistry. nih.govd-nb.info

A notable advancement in this area is the development of metal-free S-arylation methods. One such approach utilizes diaryliodonium salts as the aryl source for the direct arylation of phosphorothioate and phosphorodithioate diesters. nih.govorganic-chemistry.orgresearchgate.net This reaction proceeds under simple heating conditions in a solvent like 1,4-dioxane (B91453) and is notable for its stereospecificity; it occurs with full retention of the configuration at a stereogenic phosphorus center. nih.govorganic-chemistry.org The mechanism, supported by Density Functional Theory (DFT) calculations, is believed to proceed through an inner-sphere pathway involving a five-membered cyclic transition state, which ensures the selective S-arylation over potential O-arylation. organic-chemistry.org

Palladium catalysis offers another powerful route for S-arylation. The direct coupling of phosphorothioate salts with aryl iodides can be achieved using an air- and moisture-stable dinuclear Pd(I) dimer catalyst. d-nb.inforesearchgate.net This method is characterized by its operational simplicity and broad scope, tolerating a variety of functional groups on the aryl iodide. d-nb.info Mechanistic studies suggest that a dinuclear Pd(I) catalytic cycle is operative, which allows for the coupling to proceed with complete retention of stereochemistry, a significant challenge in the synthesis of chiral organophosphorus compounds. d-nb.inforesearchgate.net

Beyond arylation, S-alkylation represents a fundamental functionalization. The reaction of ambident O,O'-dialkyl thiophosphate anions with alkyl halides typically results in exclusive S-alkylation, demonstrating the nucleophilic character of the sulfur atom in these species. beilstein-journals.orgbeilstein-journals.org

| Reaction Type | Catalyst/Reagent | Key Features | Compound Class Formed | Citations |

| Metal-Free S-Arylation | Diaryliodonium Salts | Stereospecific (retention of P-center configuration); avoids transition metals. | S-Aryl Phosphorodithioates | nih.gov, organic-chemistry.org |

| Pd-Catalyzed S-Arylation | Dinuclear Pd(I) Dimer | Broad scope for aryl iodides; full retention of stereochemistry. | Axially Chiral S-Aryl Phosphorothioates | d-nb.info, researchgate.net |

| S-Alkylation | Base/Alkyl Halide | Selective for sulfur attack in ambident nucleophiles. | S-Alkyl Phosphorothioates | beilstein-journals.org, beilstein-journals.org |

Oxidative Cross-Dehydrogenative Coupling Reactions

Oxidative cross-dehydrogenative coupling (CDC) has emerged as an efficient and atom-economical strategy for bond formation, as it avoids the pre-functionalization of substrates. thieme-connect.de In the context of phosphorodithioate synthesis, CDC reactions enable the direct coupling of a P(O)-H bond from a phosphonothioate with an S-H bond from a thiol.

An aerobic oxidative CDC reaction between thiols (both aryl and alkyl) and phosphonothioates can be conducted under mild, transition-metal-free conditions to form the corresponding phosphorodithioates in good to excellent yields. researchgate.net This type of reaction represents a green approach to constructing P-S bonds. thieme-connect.de Other metal-free protocols for the dehydrogenative phosphorylation of thiols include systems mediated by DMSO or driven by photoredox catalysis. researchgate.net

Palladium-catalyzed dehydrogenative coupling also provides a general method for accessing phosphorothioates, including P-chiral compounds, by reacting P(O)-H compounds with a wide range of thioalcohols. researchgate.net The development of these coupling methods, which directly link P-H and S-H moieties, is a practical and environmentally favorable alternative to traditional substitution reactions. researchgate.net

| Coupling Partners | Catalyst/Conditions | Key Features | Product | Citations |

| Phosphonothioates & Thiols | Metal-free, air | Aerobic oxidative coupling; broad substrate scope (aryl & alkyl thiols). | Phosphorodithioates | researchgate.net |

| P(O)-H Compounds & Thioalcohols | Pd-catalyst | General access to phosphorothioates; includes P-chiral compounds. | Phosphorothioates | researchgate.net |

| H-phosphonates & Thiols | Visible light, photoredox catalyst | Metal-free; excellent substrate scope. | Phosphorothioates | researchgate.net |

Nucleophilic Ring-Opening Mechanisms

The high ring strain of three-membered heterocycles like epoxides and aziridines makes them susceptible to ring-opening reactions by a variety of nucleophiles. clockss.orgyoutube.com Dithiophosphoric acids are effective sulfur nucleophiles in these transformations, leading to the formation of valuable functionalized molecules. researchgate.net

In the case of epoxides, the reaction with dithiophosphoric acids proceeds without the need for a catalyst or promoter to yield β-hydroxyalkyl dithiophosphates. researchgate.net This reaction is highly regio- and stereoselective. researchgate.net The mechanism is typically a backside S_N2-like attack. pressbooks.pub Under neutral or basic conditions, the nucleophilic attack occurs at the less sterically hindered carbon of the epoxide. pressbooks.pub However, under acidic conditions, the epoxide oxygen is first protonated, and the subsequent nucleophilic attack preferentially occurs at the more substituted carbon atom, as it can better stabilize the partial positive charge that develops in the transition state. youtube.commasterorganicchemistry.com

Aziridines, particularly those "activated" by an electron-withdrawing group on the nitrogen atom, are also excellent substrates for nucleophilic ring-opening. clockss.orgmdpi.com The reaction of an activated aziridine (B145994) with a nucleophile cleaves the C-N bond to generate functionalized amines. mdpi.com The regioselectivity of the attack on unsymmetrical aziridines depends on the nature of the substituents and the reaction conditions. Similar to epoxides, the attack generally occurs at the less substituted carbon via an S_N2 mechanism. clockss.org The use of dithiophosphoric acid as a nucleophile provides a direct route to β-aminoalkyl dithiophosphate (B1263838) derivatives.

| Heterocycle | Nucleophile | Conditions | Key Mechanistic Feature | Product Type | Citations |

| Epoxide | Dithiophosphoric Acid | Catalyst-free | Regio- and stereoselective S_N2 backside attack. | β-Hydroxyalkyl Dithiophosphate | researchgate.net |

| Epoxide (Acid-catalyzed) | Weak Nucleophile/Acid | Protonation of epoxide oxygen, attack at the more substituted carbon. | trans-Halohydrin or 1,2-Diol | pressbooks.pub, masterorganicchemistry.com | |

| Activated Aziridine | Dithiophosphoric Acid | N/A | S_N2 attack, typically at the least hindered carbon. | β-Aminoalkyl Dithiophosphate | mdpi.com, clockss.org |

Intramolecular Rearrangements and Cyclization Processes

Derivatives of phosphorodithioic acid can undergo intramolecular reactions to form new cyclic structures. These processes are driven by the proximity of reactive functional groups within the same molecule, leading to the formation of stable ring systems.

One notable example is the Nazarov cyclization, an electrocyclic reaction that can be catalyzed by chiral dithiophosphoric acids. uq.edu.auacs.org In this transformation, a divinyl ketone substrate undergoes a 4π-electrocyclic ring closure to form a cyclopentenone product. Computational studies suggest that in the dithiophosphoric acid-catalyzed reaction, a proton transfer occurs first, leading to an ion pair intermediate before the electrocyclization step. uq.edu.au

Dithiophosphoric acid catalysts have also been employed in intramolecular hydrothiolation reactions. For instance, in the total synthesis of the sactipeptide enteropeptin A, a dithiophosphoric acid catalyst facilitated a key Markovnikov hydrothiolation. brandeis.edu This cyclization reaction involved the addition of a pendant cysteine thiol group across a dehydroamino acid residue within a linear peptide, forming the central thiomorpholine (B91149) ring of the natural product. brandeis.edu

Furthermore, intramolecular rearrangements have been observed in certain S-2-(ω-aminoalkylamino) ethyl derivatives. For example, S-2-(ω-aminoalkylamino) ethyl isothiuronium (B1672626) bromides exhibit significant toxicity, which is proposed to be due to an intramolecular rearrangement that forms a cyclic intermediate and liberates toxic byproducts. koreascience.krriss.kr The synthesis of cyclic dithiophosphates can also be achieved through the reaction of a dithiophosphoric acid chloride betaine (B1666868) with bifunctional compounds like pyrocatechol, where a ring-closure reaction is the key step. tandfonline.com

| Reaction Name | Catalyst/Substrate | Mechanism | Product | Citations |

| Nazarov Cyclization | Chiral Dithiophosphoric Acid / Divinyl Ketone | 4π-electrocyclic ring closure via an ion pair intermediate. | Cyclopentenone | uq.edu.au, acs.org |

| Intramolecular Hydrothiolation | Dithiophosphoric Acid / Linear Peptide | Markovnikov addition of a thiol to a dehydroamino acid. | Thiomorpholine Ring | brandeis.edu |

| Intramolecular Rearrangement | S-2-(ω-aminoalkylamino) ethyl isothiuronium bromide | Formation of a cyclic intermediate with release of ammonia. | Cyclic Thio-compounds | koreascience.kr, riss.kr |

| Ring Closure | Dithiophosphoric Acid Chloride Betaine / Pyrocatechol | Reaction with a bifunctional compound. | Cyclic Dithiophosphate | tandfonline.com |

Computational and Theoretical Studies on Dihydrogen Phosphorodithioate Systems

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in modeling the properties of phosphorus-sulfur compounds. wikipedia.org DFT provides a balance between computational cost and accuracy, making it suitable for studying the electronic structure and energetics of molecules like phosphorodithioates. wikipedia.orgrsc.org Methods such as B3LYP, often paired with basis sets like 6-31++G*, are frequently employed to accurately capture the behavior of these anionic species. nih.govresearchgate.net

DFT calculations have been used to elucidate the geometric and electronic features of phosphorodithioate (B1214789) systems, often using model compounds like the dimethyl phosphorodithioate anion, [(CH₃O)₂PS₂]⁻. researchgate.net These studies reveal the fundamental effects of substituting oxygen with sulfur in the phosphate (B84403) group.

The optimized geometry shows distinct differences between phosphate and phosphorodithioate linkages. The introduction of the larger, more polarizable sulfur atoms leads to an elongation of the phosphorus-chalcogen bonds. Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) maps are used to understand charge distribution, identifying nucleophilic and electrophilic sites within the molecule. researchgate.net In metal phosphorodithioate complexes, analysis of the electron density can reveal the nature of the metal-ligand bonding, including the degree of covalent and electrostatic interactions. rsc.orgaps.orgmdpi.com

A comparative study using the B3LYP/6-31++G* level of theory on dimethyl phosphate, dimethyl phosphorothioate (B77711), and dimethyl phosphorodithioate anions provides key structural data. The table below summarizes the calculated bond lengths for the anionic headgroup in the presence of a hexahydrated magnesium cation, Mg(H₂O)₆²⁺. researchgate.net

| Parameter | Dimethyl Phosphate (PO₂⁻) | Dimethyl Phosphorothioate (PSO⁻) | Dimethyl Phosphorodithioate (PS₂⁻) |

| P–O (ester) | 1.609 Å | 1.609 Å | 1.611 Å |

| P=O | 1.503 Å | - | - |

| P–O⁻ | 1.523 Å | 1.542 Å | - |

| P–S⁻ | - | 2.026 Å | 2.016 Å |

| Data sourced from DFT calculations on dimethyl chalcogenophosphate anions interacting with a hexahydrated magnesium cation. researchgate.net |

The data shows a systematic increase in the phosphorus-ester oxygen bond length (P-O1) as oxygen is substituted by sulfur. researchgate.net The P-S bond is significantly longer than the P-O bond, reflecting the larger atomic radius of sulfur.

While specific studies on the reaction energetics of dihydrogen phosphorodithioate are limited, extensive computational work on related phosphorothioates provides a framework for understanding their reactivity. DFT calculations are crucial for mapping potential energy surfaces, locating transition states, and calculating activation energy barriers (ΔG‡). acs.org

For instance, studies on the hydrolysis and solvolysis of phosphorothioate esters have elucidated their reaction mechanisms. DFT calculations on the methanolysis of O,O-dimethyl O-aryl phosphorothioates identified two key intermediates: a palladium-substrate complex and a five-coordinate phosphorane. nih.gov Similarly, the mechanism for the S-arylation of phosphorothioate diesters was investigated using DFT, revealing an inner-sphere mechanism that proceeds through a five-membered cyclic transition state with full retention of configuration at the phosphorus center. nih.govacs.org

Computational investigations into the iodine-induced cleavage of phosphorothioate links in DNA have calculated the Gibbs free energies of activation for various steps. pnas.org The initial halogen-chalcogen bond formation between iodine and the sulfur atom is highly favorable. pnas.org Subsequent base-assisted hydrolysis proceeds through transition states leading to either P-O or P-S bond cleavage.

Calculated Activation Free Energies (ΔG‡) for a Model Phosphorothioate Reaction

| Reaction Step | Catalyst/Conditions | ΔG‡ (kcal/mol) |

|---|---|---|

| P-S Bond Hydrolysis | Base-assisted | 28.4 |

| Tris-N-grafting Cyclization | Unimolecular | 31.5 |

| P-O Cleavage (Cyclic Intermediate) | Base-free | 34.2 |

| P-S Cleavage (Cyclic Intermediate) | Base-free | 34.7 |

Data from a computational study on iodine-induced cleavage of a phosphorothioate DNA model. pnas.org

These studies on phosphorothioates suggest that phosphorodithioate reactions would also proceed through hypervalent phosphorus intermediates. The presence of two sulfur atoms would likely influence the stability of intermediates and the energy barriers for bond cleavage, due to the different electronic properties and bond strengths of P-S versus P-O bonds. Experimental evidence shows that phosphorothioate monoester dianions can react via a dissociative mechanism involving a thiometaphosphate intermediate, a pathway not typically seen for their phosphate counterparts, suggesting that phosphorodithioates may also exhibit unique reactivity. nih.gov

DFT calculations are a reliable tool for predicting and interpreting the vibrational (IR and Raman) and NMR spectra of molecules. chemrxiv.orgsns.it This is particularly valuable for organophosphorus compounds, where spectral features can be complex.

For O,O-dimethyl S-methylcarbamoylmethylphosphorodithioate (dimethoate), DFT calculations using the B3LYP functional have been used to simulate its IR and Raman spectra, showing good agreement with experimental data and enabling a complete vibrational assignment. researchgate.net A comprehensive DFT study on dimethyl phosphorodithioate anions interacting with hydrated cations calculated the vibrational wavenumbers, demonstrating that including explicit solvent molecules significantly improves the match between theoretical and experimental values. nih.govresearchgate.net

The table below presents key calculated vibrational frequencies for the dimethyl phosphorodithioate anionic group.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (in complex with Na(H₂O)₆⁺) |

| νas(PS₂) | 643 |

| νs(PS₂) | 542 |

| ν(C-O) | 1011 / 1045 |

| ν(P-O) | 772 / 811 |

| Data from DFT calculations on the g-g conformer of dimethyl phosphorodithioate. researchgate.net |

These calculations allow for the precise assignment of spectral bands. The asymmetric and symmetric stretching modes of the PS₂⁻ group (νas(PS₂) and νs(PS₂)) are characteristic features in the low-wavenumber region of the spectrum. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations complement static quantum chemical calculations by providing insights into the dynamic behavior of molecules over time. bris.ac.ukrsc.org For flexible systems like phosphorodithioates, MD is used to explore conformational landscapes, the influence of the solvent, and interactions with other molecules.

MD studies on the closely related phosphorothioate-modified RNA and DNA have shown that the substitution of oxygen with sulfur significantly impacts the local conformation and dynamics. acs.orgresearchgate.net The larger van der Waals radius of sulfur can alter groove widths and backbone torsional preferences in nucleic acids. researchgate.net Similarly, for this compound and its esters, the two sulfur atoms would be expected to influence the conformational preferences and the energy barriers for rotation around the P-O bonds. The development of accurate force fields is critical for these simulations, as standard parameters may not fully capture the distinct electronic and steric properties imparted by the sulfur atoms. acs.org

The interaction with the surrounding solvent, particularly water, is crucial for the behavior of charged species like the phosphorodithioate anion. Understanding the structure of the hydration shell is key to describing its reactivity and interactions. acs.org

Computational studies combining DFT with explicit solvent molecules have provided a detailed picture of the hydration shell around the dimethyl phosphorodithioate anion and its interaction with cations. nih.govresearchgate.net In a system with a dimethyl phosphorodithioate anion and a hexahydrated cation like Na⁺ or Mg²⁺, the cation tends to position itself symmetrically between the two sulfur atoms. researchgate.net This is in contrast to the dimethyl phosphorothioate anion, where the cation is located closer to the more electronegative oxygen atom. nih.govresearchgate.net

MD simulations are particularly powerful for studying the dynamic nature of the hydration shell. wikipedia.org They can reveal the residence time of water molecules, the structure of hydrogen-bonding networks, and how the solute's conformational fluctuations couple with the dynamics of the surrounding water. wikipedia.org For phosphorodithioates, simulations would show how the less polar, "softer" sulfur atoms structure the nearby water molecules differently compared to the "harder" oxygen atoms of a phosphate group, influencing ion binding and reactivity. The use of explicit solvent models in calculations has been shown to be essential for accurately reproducing experimental spectroscopic data, highlighting the importance of direct solute-solvent interactions. researchgate.netresearchgate.net

Theoretical Approaches to Stereochemistry and Chirality at the Phosphorus Center

The tetrahedral geometry of this compound, with a central phosphorus atom bonded to four different groups (two sulfur atoms and two hydroxyl groups, which can be esterified), gives rise to a chiral center. This P-chirality is a critical factor in the application of its derivatives, particularly in fields like asymmetric catalysis and drug design. Computational chemistry provides powerful tools to investigate the stereochemical properties of these molecules, including the stability of different stereoisomers and the energy barriers associated with their interconversion.

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in understanding the stereochemistry of phosphorodithioate derivatives. DFT calculations can predict the inversion barriers at the phosphorus center, which is the energy required to invert the chiral configuration. For phosphines, which are structurally related to phosphorodithioates, these barriers are generally high, suggesting that chiral phosphines are configurationally stable. nih.gov Computational studies on P(III)-containing compounds have shown that inversion barriers are influenced by the electronegativity of the substituents and ring strain, with more electronegative groups and smaller ring systems leading to higher barriers. rsc.org While this compound itself is achiral due to the two identical hydroxyl groups, its esters (dialkyl phosphorodithioates) are chiral.

In the context of chiral dithiophosphoric acids used as catalysts, computational studies have been crucial for elucidating reaction mechanisms and explaining observed stereoselectivities. For instance, in the Nazarov cyclization catalyzed by BINOL-derived dithiophosphoric acids, DFT calculations have been used to model the transition states. uq.edu.au These studies have revealed that the mechanism can involve either a concerted proton transfer and electrocyclization or a stepwise process with the initial formation of an ion pair. uq.edu.au The stereochemical outcome is dictated by the subtle non-covalent interactions between the chiral catalyst and the substrate in the transition state. However, accurately predicting the enantioselectivity can be challenging, and different DFT functionals may yield varying results, highlighting the complexity of these systems. acs.org

Furthermore, DFT calculations have been used to probe the coordination of chiral dithiophosphoric acid derivatives, such as the lithium salt of (R)-BINOL-dithiophosphoric acid, which serves as a chiral probe for determining the enantiomeric purity of other compounds. researchgate.net These computational insights, combined with NMR spectroscopy, help to build a comprehensive picture of the three-dimensional structure and stereochemical interactions of these molecules in solution. researchgate.net

Table 1: Computational Methods in Stereochemical Analysis of Phosphorodithioate Analogs

| Computational Method | Application | Key Findings | Reference(s) |

| DFT (B3LYP-D3(BJ)/6-31G(d)) | Nazarov Cyclization Catalysis | Predicted transition state geometries and mechanistic pathways (concerted vs. stepwise). | uq.edu.au |

| DFT | Inversion Barrier Calculation | Determined high inversion barriers for P-chiral phosphines, indicating configurational stability. | nih.govnih.gov |

| DFT | Coordination Mode Analysis | Elucidated the solution-state structure of chiral dithiophosphoric acid-based complexes. | researchgate.net |

| DFT | Stereoselectivity Prediction | Investigated the role of non-covalent interactions in determining the stereochemical outcome of reactions. | uq.edu.auresearchgate.net |

Investigation of Hole Transfer and Electron Migration Mechanisms

The presence of sulfur atoms makes the phosphorodithioate moiety a redox-active center. Upon one-electron oxidation, a hole (radical cation) is formed, which can migrate through the molecular system. Understanding the mechanisms of hole transfer and electron migration in this compound and its derivatives is crucial for applications in materials science and for understanding oxidative damage in biological systems where phosphorothioate analogs are used.

A combination of experimental techniques, such as pulse radiolysis and electron spin resonance (ESR) spectroscopy, and theoretical methods, particularly DFT, has been employed to study these charge transfer processes. nih.govresearchgate.net In systems where a phosphorodithioate group is attached to a nucleobase, such as guanine (B1146940) (G), a key question is the directionality of hole transfer. nih.gov

Upon oxidation, the initial hole can be localized on either the guanine base or the phosphorodithioate moiety. DFT calculations have shown that the ionization potential of a guanosine-phosphorodithioate conjugate is slightly lower than that of guanine in 5'-dGMP, suggesting that the hole can be initially formed on the phosphorodithioate group. nih.govresearchgate.net Subsequently, a thermally activated hole transfer from the guanine cation radical (G•+) to the phosphorodithioate group can occur, leading to the formation of a dithiyl radical (P-2S•). nih.govresearchgate.net This process represents a "base-to-backbone" hole transfer, which is a unique feature of these modified systems. nih.gov

The competition between different hole transfer pathways is a central theme in these studies. In dinucleotides containing both adenine (B156593) (A) and a phosphorodithioate linkage, it has been shown that the phosphorodithioate oxidation can compete with the oxidation of adenine, but not with guanine, which has a lower oxidation potential. oup.comnih.gov Significantly, hole transfer from the adenine radical cation (A•+) to the phosphorodithioate group has been observed, demonstrating a base-to-backbone transfer that is distinct from the typical backbone-to-base hole transfer in native DNA. oup.comnih.gov

Table 2: Key Radical Intermediates and Processes in Phosphorodithioate Oxidation

| Intermediate/Process | Description | Method of Investigation | Key Findings | Reference(s) |

| Dithiyl Radical (P-2S•) | Formed by hole localization on the phosphorodithioate moiety. | ESR, Pulse Radiolysis, DFT | Product of base-to-backbone hole transfer from G•+. | nih.govresearchgate.net |

| Hemi-bonded Radical ([-P–S∴S–P-]) | Formed from the reaction of a phosphorodithioate radical cation and a neutral molecule. | Time-resolved Spectroscopy, TD-DFT | A key intermediate in the oxidation pathway with a distinct spectral signature. | oup.comoup.com |

| Base-to-Backbone Hole Transfer | Migration of a hole from a nucleobase (e.g., G•+ or A•+) to the phosphorodithioate backbone. | ESR, Pulse Radiolysis, DFT | A unique process in phosphorodithioate-containing systems. | nih.govoup.comnih.gov |

| Competitive Oxidation | Competition between the oxidation of the phosphorodithioate moiety and nucleobases. | Time-resolved Spectroscopy | PS oxidation competes with adenine but not guanine. | oup.comnih.gov |

Advanced Analytical Methodologies for Characterization of Dihydrogen Phosphorodithioate Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the analysis of organophosphorus compounds, including dihydrogen phosphorodithioates. Its ability to probe the local chemical environment of specific nuclei offers invaluable insights into molecular structure, bonding, and dynamics.

Phosphorus-31 (³¹P) NMR spectroscopy is a particularly powerful and direct method for studying phosphorus-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ³¹P nucleus. mdpi.com This results in excellent sensitivity and a broad chemical shift range, which minimizes signal overlap and allows for clear differentiation of various phosphorus species. mdpi.com

In the context of dihydrogen phosphorodithioate (B1214789) and its metal complexes, such as zinc(II) O,O-diethyl dithiophosphate (B1263838) (ZDTP), ³¹P NMR has been instrumental in elucidating their hydrolysis mechanisms. rsc.orgresearchgate.net Studies have successfully used ³¹P NMR to monitor the kinetics and identify intermediates and final products of hydrolysis reactions in aqueous environments. rsc.orgrsc.org For instance, the hydrolysis of ZDTP was shown to proceed through the formation of O,O-diethyl S-hydrogen dithiophosphate as a primary intermediate. rsc.orgrsc.org Subsequent steps involve the formation of thiophosphoric acid and ultimately phosphoric acid. rsc.org By-products such as O-ethyl O,O-dihydrogen phosphorothioate (B77711) and O,O-diethyl O-hydrogen phosphorothioate have also been identified through their unique ³¹P NMR signatures. rsc.orgrsc.org

The rates of hydrolysis and the nature of intermediates can be influenced by the metal center in dithiophosphate complexes. Comparative ³¹P NMR studies on zinc(II), nickel(II), and cadmium(II) bis(O,O-diethyl dithiophosphates) revealed different hydrolysis rates, which were attributed to the respective metal-sulfur bond strengths and the stability of hydrated intermediates. rsc.org

Table 1: Key Intermediates and Products in the Hydrolysis of Zinc(II) O,O-diethyl dithiophosphate (ZDTP) Identified by ³¹P NMR

| Compound | Role in Hydrolysis |

| O,O-diethyl S-hydrogen dithiophosphate | Primary Intermediate |

| O-Ethyl O,S-dihydrogen phosphorodithioate | Intermediate |

| Dithiophosphoric acid | Intermediate |

| Thiophosphoric acid | Intermediate |

| Phosphoric acid | Final Product |

| O-Ethyl O,O-dihydrogen phosphorothioate | By-product |

| O,O-diethyl O-hydrogen phosphorothioate | By-product |

| Ethyl dihydrogen phosphate (B84403) | By-product |

| Data sourced from references rsc.orgrsc.org. |

NMR spectroscopy, including both proton (¹H) and phosphorus (³¹P) techniques, is a critical tool for determining the stereochemistry of chiral organophosphorus compounds. semanticscholar.orgnih.govmdpi.comlongdom.org The spatial arrangement of atoms in stereoisomers leads to distinct differences in NMR parameters like chemical shifts and coupling constants.

For molecules with chiral phosphorus centers, such as those found in phosphorothioate and phosphorodithioate DNA analogs, NMR provides detailed structural information. oup.comoup.comresearchgate.net The Rp and Sp configurations at the phosphorus atom can be distinguished because they result in different chemical environments for neighboring nuclei. oup.comoup.com For example, in studies of phosphorothioate-modified DNA, the orientation of the sulfur atom (either pointing into the major groove or outwards) influences the helix stability, and these structural differences are detectable by NMR. oup.com Two-dimensional NMR techniques, like Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly powerful for this purpose. longdom.orgoup.comresearchgate.net COSY helps establish through-bond connectivity, while NOESY reveals through-space proximities between protons, allowing for the detailed mapping of the molecule's three-dimensional structure. longdom.orgoup.comresearchgate.net

The combination of experimental NMR data with quantum mechanical calculations has become a robust approach for the unambiguous assignment of absolute configurations for groups of stereoisomers. nih.gov

Mass Spectrometry Techniques

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio of ions, enabling the identification and quantification of compounds in complex mixtures. Its high sensitivity and specificity make it ideal for analyzing the products and metabolites of dihydrogen phosphorodithioate compounds.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar, thermally labile, and large molecules. nih.gov In the study of phosphorodithioates, ESI-MS is frequently coupled with liquid chromatography (LC) to analyze oxidative products. acs.orgoup.com

Research on the oxidation of phosphorothioates has utilized ESI-MS to identify key products. oup.com For example, the oxidation of phosphorothioate-modified DNA has been shown to form disulfide-linked adducts (-P–S–S–P-), which were identified using high-performance liquid chromatography coupled to ESI-quadrupole time-of-flight mass spectrometry (HPLC-ESI-Q-TOF-MS). oup.com Tandem MS (MS/MS) experiments further confirm the structure of these oxidative products by analyzing their fragmentation patterns. oup.com However, a recognized limitation is the potentially inefficient ionization of the phosphate functional group by ESI, which can affect detection sensitivity, especially in complex mixtures. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for separating and identifying volatile and semi-volatile compounds. creative-proteomics.com It is a benchmark technique for the analysis of organophosphate pesticide metabolites in various matrices, including water, soil, and biological samples. nih.govoup.comnih.govnih.govmdpi.com

For the analysis of non-volatile metabolites of phosphorodithioates, a derivatization step is typically required to make them amenable to GC analysis. oup.comnih.govnih.gov This involves converting the polar metabolites into more volatile esters. For instance, urinary dialkyl phosphate metabolites are often derivatized with agents like pentafluorobenzyl bromide (PFBBr) before GC-MS analysis. nih.govresearchgate.net This approach, often using tandem mass spectrometry (GC-MS-MS) and isotope-dilution techniques, provides high sensitivity and accuracy for quantifying exposure to organophosphate compounds. oup.comnih.gov

Table 2: Common Dialkyl Phosphate Metabolites of Organophosphates Analyzed by GC-MS

| Metabolite Abbreviation | Full Compound Name |

| DMP | Dimethyl phosphate |

| DEP | Diethyl phosphate |

| DMTP | Dimethyl thiophosphate |

| DETP | Diethyl thiophosphate |

| DMDTP | Dimethyl dithiophosphate |

| DEDTP | Diethyl dithiophosphate |

| Data sourced from references nih.govresearchgate.net. |

The metabolism of compounds like malathion (B1675926), an O,O-dimethyl phosphorodithioate derivative, has been studied in various environmental compartments using GC-MS, identifying products formed through de-esterification, oxidation, and hydrolysis. nih.gov

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. wikipedia.orgnih.gov It offers rapid analysis times and can be operated as a standalone detector or coupled with mass spectrometry (IMS-MS) for enhanced separation and characterization. wikipedia.orgnih.gov

IMS has been successfully applied to the detection of organophosphorus compounds, including those with phosphorodithioate structures like malathion and ethion. researchgate.netcapes.gov.br The technique separates ions based on their drift time through a tube filled with an inert buffer gas under the influence of an electric field. nih.gov The resulting ion mobility spectrum is characteristic of the compound. IMS is noted for its high sensitivity and is capable of detecting trace levels of these compounds. researchgate.net Coupling IMS with GC or MS provides a multi-dimensional analytical approach, increasing selectivity and confidence in compound identification. wikipedia.orgnih.gov

Chromatographic Separation Techniques

Advanced chromatographic techniques are indispensable for the purification and analysis of this compound and its derivatives, particularly in the complex context of synthetic oligonucleotides where phosphorodithioate or phosphorothioate (PS) linkages are used to enhance nuclease resistance. sigmaaldrich.combio-rad.com The introduction of a sulfur atom in place of a non-bridging oxygen creates a chiral phosphorus center, leading to the formation of a large number of diastereomers for a given oligonucleotide sequence. bio-rad.com This diastereomeric complexity, coupled with other process-related impurities, necessitates sophisticated separation methodologies.

Ion-Pair Reversed-Phase Liquid Chromatography (IP-RP HPLC) for Diastereomer Separation

Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP HPLC) is a cornerstone technique for the analysis of phosphorothioate-modified oligonucleotides (PS-ONs). nih.gov It is particularly noted for its ability to separate the numerous diastereomers that arise from the chiral phosphorothioate linkages. diva-portal.org However, this high diastereomeric selectivity can also lead to significant peak broadening, which complicates the separation and quantification of other critical impurities, such as shorter (n-1) or longer (n+1) sequences and variants with phosphodiester (PO) linkages. nih.govresearchgate.net

The separation is governed by several key parameters, including the choice of the ion-pairing agent, its concentration, and the column temperature. nih.gov The hydrophobicity and concentration of the ion-pairing amine significantly affect the retention and resolution of both the main oligonucleotide and its impurities. researchgate.net For instance, ion-pairing amines with moderate hydrophobicity have been found to be most effective at suppressing the resolution of diastereomers, leading to sharper peaks and improved separation of other impurities. researchgate.net Similarly, elevated temperatures (ranging from 20 °C to 90 °C) can suppress diastereomeric separation, causing peaks to become narrower and thereby improving the resolution between n and n-1 mers. nih.govresearchgate.net Studies have demonstrated that for certain ion-pairing systems, an increase in temperature does not uniformly decrease retention as is typical in standard reversed-phase chromatography. nih.gov